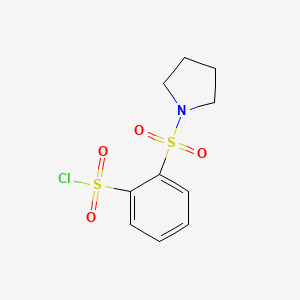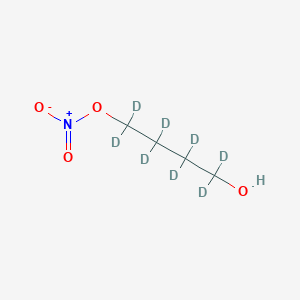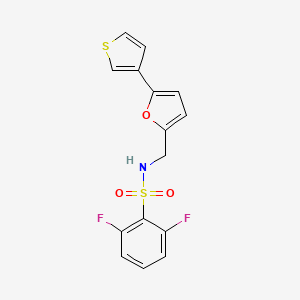![molecular formula C22H21F2N3O2 B2968145 2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1251671-67-6](/img/structure/B2968145.png)
2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21F2N3O2 and its molecular weight is 397.426. The purity is usually 95%.
BenchChem offers high-quality 2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and DNA Binding
- Dibenzo[b,h][1,6]naphthyridines, structurally related to the compound , have been synthesized via a one-pot method. These compounds exhibit strong fluorescence and can intercalate into double-stranded DNA, altering fluorescence intensities. This suggests potential applications in DNA-binding studies and fluorescence-based assays (Okuma et al., 2014).
Antimicrobial Activity
- Tetrahydrobenzo[α]xanthen-11-one derivatives, which share structural similarities with the compound, have been synthesized and tested for antimicrobial activity. Certain synthesized products exhibit good antimicrobial activity, indicating potential in the development of new antimicrobial agents (Mane et al., 2019).
Fluorescence Detection of DNA/RNA
- 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines, synthesized via similar methods, have been used for the turn-on type detection of DNA. Their fluorescence intensities are enhanced when treated with double-stranded DNA, which can be useful in detecting DNA/RNA in gels (Okuma et al., 2017).
Antineoplastic Potential
- Compounds based on the "2-phenylnaphthalene-type" structural pattern, which is closely related to the compound of interest, have shown inhibitory activities in cytotoxic test systems. This suggests their potential as antineoplastic agents (Chang et al., 1999).
Novel Naphthyridine Derivatives in Cancer Treatment
- A novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma cells, inducing both necroptosis and apoptosis. This highlights the potential of naphthyridine derivatives in cancer treatment (Kong et al., 2018).
Cytotoxicity of Carboxamide Derivatives
- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic properties, particularly against leukemia and lung carcinoma. This research provides insights into the development of new chemotherapeutic agents (Deady et al., 2005).
Spectroscopic and Photophysical Investigation
- A study on 2-oxo-quinoline-3-carbonitrile derivatives, related to the compound, examined their spectroscopic and physicochemical properties. These compounds also displayed significant antibacterial properties, suggesting their potential use in biological and medical research (Zayed & Kumar, 2017).
特性
IUPAC Name |
2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c1-12-3-4-14(9-13(12)2)25-19(28)11-27-8-7-18-15(10-27)22(29)20-16(23)5-6-17(24)21(20)26-18/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTRJBKHJANRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

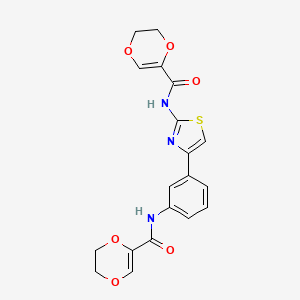


![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)

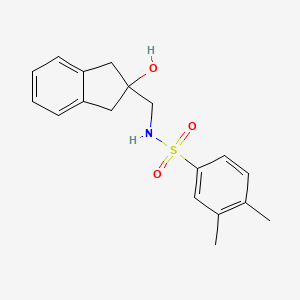
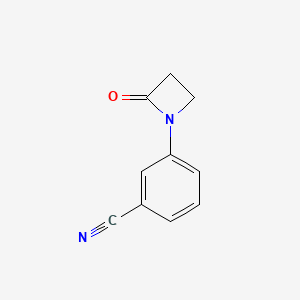
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
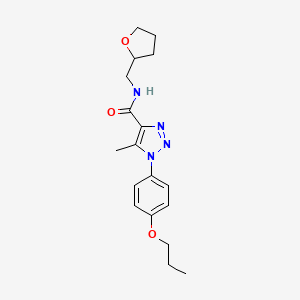
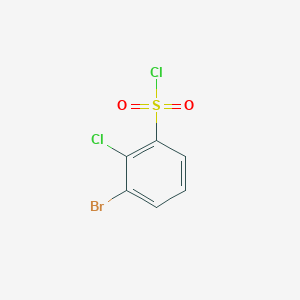
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
